6-Fluoro-5-hydroxy-indan-1-one
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Overview
Description
6-Fluoro-5-hydroxy-indan-1-one is a chemical compound that belongs to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring The presence of a fluorine atom at the 6th position and a hydroxyl group at the 5th position makes this compound a unique derivative of indanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-hydroxy-indan-1-one can be achieved through several methods. One common approach involves the alkylation of 5-hydroxy-1-indanone with fluorinated alkyl halides. For instance, the reaction of 5-hydroxy-1-indanone with 6-fluoro-1-bromohexane in the presence of a base such as potassium carbonate can yield this compound .
Another method involves the cyclization of 2-(2-fluorophenyl)propanoic acid. This reaction can be catalyzed by a Lewis acid such as aluminum chloride, leading to the formation of the indanone ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-hydroxy-indan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: 6-Fluoro-5-oxo-indan-1-one.
Reduction: 6-Fluoro-5-hydroxy-indan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-5-hydroxy-indan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-5-hydroxy-indan-1-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The fluorine atom enhances the compound’s binding affinity to its molecular targets, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-indanone: Lacks the fluorine atom, which may result in different reactivity and biological activity.
6-Fluoro-1-indanone: Lacks the hydroxyl group, affecting its hydrogen bonding capability and overall reactivity.
5-Fluoro-1-indanone: The fluorine atom is at a different position, leading to variations in its chemical and biological properties.
Uniqueness
6-Fluoro-5-hydroxy-indan-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-fluoro-5-hydroxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYMXQQHTQPXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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